N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex molecule featuring a tricyclic core with fused heterocyclic rings, including imino, oxo, and carboxamide functional groups. Its structural determination likely relies on crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation, which are industry standards for small-molecule analysis .
Properties
Molecular Formula |
C22H27N5O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H27N5O2/c1-13(2)27-19(23)16(21(28)24-15-7-5-4-6-8-15)11-17-20(27)25-18-10-9-14(3)12-26(18)22(17)29/h9-13,15,23H,4-8H2,1-3H3,(H,24,28) |
InChI Key |
PMKTWQVKNYEEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NC4CCCCC4)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves several steps. One common method includes the alkylation reaction of a precursor compound with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the original compound.
Scientific Research Applications
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Similarity and Functional Group Analysis
Structural similarity assessment, a cornerstone of virtual screening, posits that analogous compounds may exhibit comparable biological activity . The target compound shares functional groups (e.g., carboxamide, imino) with pesticidal and pharmaceutical agents, but its tricyclic framework distinguishes it from simpler analogs. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Carboxamide Group : The target compound’s carboxamide moiety is shared with Propanil, a herbicide, but the cyclohexyl group may enhance lipid solubility compared to Propanil’s dichlorophenyl group .
- Substituent Effects : The propan-2-yl group may sterically hinder interactions compared to smaller substituents (e.g., methyl in iprodione metabolites), affecting bioavailability .
Methodological Approaches for Comparison
- Crystallography : Tools like SHELXL and SIR97 enable precise structural determination, critical for comparing bond lengths, angles, and conformations with analogs .
- Similarity Metrics : Computational methods (e.g., Tanimoto coefficients) assess topological or pharmacophoric similarity, though the tricyclic core may reduce similarity scores with simpler molecules .
- Physicochemical Profiling : Techniques like spectrofluorometry (used for CMC determination in quaternary ammonium compounds) could be adapted to analyze aggregation behavior if the target compound exhibits surfactant-like properties .
Biological Activity
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential for biological activity due to its unique structural characteristics. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazatricyclic framework with various functional groups that contribute to its reactivity and potential biological effects. The molecular formula is with a molecular weight of approximately 345.40 g/mol. The presence of the cyclohexyl group, imino group, and carboxamide functionality enhances its chemical reactivity and biological interactions.
Structural Features
| Structural Feature | Description |
|---|---|
| Cyclohexyl Group | Enhances hydrophobic interactions |
| Imino Group | Increases reactivity and potential for hydrogen bonding |
| Carboxamide Functionality | Contributes to solubility and biological activity |
Antimicrobial Properties
Research indicates that compounds similar to N-cyclohexyl-6-imino derivatives exhibit varied antimicrobial activities. For example, thiosemicarbazide derivatives have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 1000 µg/mL against various strains such as Staphylococcus aureus and Bacillus cereus . The structural modifications in these compounds significantly influence their antimicrobial efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, certain derivatives exhibited moderate to high cytotoxicity. For instance, compounds derived from similar structures showed promising results in inhibiting cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-468), indicating potential therapeutic applications .
The biological activity of N-cyclohexyl-6-imino compounds may involve several mechanisms:
- Enzyme Interaction : Compounds can act as enzyme inhibitors or substrates, influencing metabolic pathways.
- Cell Membrane Disruption : Hydrophobic interactions may disrupt bacterial cell membranes.
- DNA Interaction : Some derivatives may interact with DNA or RNA, affecting replication and transcription processes.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives against Staphylococcus aureus. The results indicated that specific compounds had low MIC values (31.25 µg/mL), suggesting strong bactericidal effects .
Case Study 2: Anticancer Screening
In another study focusing on breast cancer cell lines, certain derivatives showed significant inhibition of cell growth in the NCI-60 human tumor cell line screening program. Compounds were identified that met the threshold for further investigation based on their cytotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
